molecular formula C38H48N3O12PS3 B15135237 Neutrophil elastase inhibitor 6

Neutrophil elastase inhibitor 6

Cat. No.: B15135237
M. Wt: 866.0 g/mol
InChI Key: AKDBLYVEJOWVHL-KIVZLOICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neutrophil elastase inhibitor 6 is a compound designed to inhibit the activity of neutrophil elastase, a serine protease primarily found in neutrophils. Neutrophil elastase plays a crucial role in the body’s immune response by breaking down proteins during inflammation. excessive activity of this enzyme can lead to tissue damage and is associated with various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of neutrophil elastase inhibitor 6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of peptide coupling reactions, protection and deprotection steps, and purification processes such as chromatography .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for yield, purity, and cost-effectiveness. The process may include automated synthesis, high-throughput screening, and rigorous quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: Neutrophil elastase inhibitor 6 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Neutrophil elastase inhibitor 6 has a wide range of scientific research applications, including:

Mechanism of Action

Neutrophil elastase inhibitor 6 exerts its effects by binding to the active site of neutrophil elastase, thereby preventing the enzyme from interacting with its natural substrates. This inhibition reduces the enzyme’s proteolytic activity, which in turn mitigates tissue damage and inflammation. The molecular targets and pathways involved include the serine protease activity of neutrophil elastase and its role in the degradation of extracellular matrix proteins .

Properties

Molecular Formula

C38H48N3O12PS3

Molecular Weight

866.0 g/mol

IUPAC Name

2-[4-[2-[[(2S)-1-[(2S)-2-[[(1R)-1-bis(4-methylsulfanylphenoxy)phosphoryl-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfonyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]phenoxy]acetic acid

InChI

InChI=1S/C38H48N3O12PS3/c1-25(2)37(54(47,52-28-12-16-30(55-3)17-13-28)53-29-14-18-31(56-4)19-15-29)40-36(45)33-7-6-21-41(33)38(46)32(20-22-57(5,48)49)39-34(42)23-50-26-8-10-27(11-9-26)51-24-35(43)44/h8-19,25,32-33,37H,6-7,20-24H2,1-5H3,(H,39,42)(H,40,45)(H,43,44)/t32-,33-,37+/m0/s1

InChI Key

AKDBLYVEJOWVHL-KIVZLOICSA-N

Isomeric SMILES

CC(C)[C@H](NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCS(=O)(=O)C)NC(=O)COC2=CC=C(C=C2)OCC(=O)O)P(=O)(OC3=CC=C(C=C3)SC)OC4=CC=C(C=C4)SC

Canonical SMILES

CC(C)C(NC(=O)C1CCCN1C(=O)C(CCS(=O)(=O)C)NC(=O)COC2=CC=C(C=C2)OCC(=O)O)P(=O)(OC3=CC=C(C=C3)SC)OC4=CC=C(C=C4)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.